molecular formula C11H16N2S B3337683 1,1-Diethyl-3-phenylthiourea CAS No. 7442-11-7

1,1-Diethyl-3-phenylthiourea

Cat. No.: B3337683
CAS No.: 7442-11-7
M. Wt: 208.33 g/mol
InChI Key: XIBHMHZQNXDDJY-UHFFFAOYSA-N
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Description

1,1-Diethyl-3-phenylthiourea: is an organosulfur compound belonging to the thiourea family. Thioureas are characterized by the presence of a sulfur atom double-bonded to a carbon atom, which is also bonded to two nitrogen atoms. The compound’s structure includes two ethyl groups and a phenyl group attached to the thiourea core. Thioureas are known for their diverse applications in organic synthesis, pharmaceuticals, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,1-Diethyl-3-phenylthiourea can be synthesized through the reaction of phenyl isothiocyanate with diethylamine. The reaction typically occurs in an organic solvent such as tetrahydrofuran or ethanol under mild conditions. The general reaction scheme is as follows:

C6H5NCS+(C2H5)2NHC6H5NHC(S)N(C2H5)2\text{C}_6\text{H}_5\text{NCS} + \text{(C}_2\text{H}_5\text{)}_2\text{NH} \rightarrow \text{C}_6\text{H}_5\text{NHC(S)N(C}_2\text{H}_5\text{)}_2 C6​H5​NCS+(C2​H5​)2​NH→C6​H5​NHC(S)N(C2​H5​)2​

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1,1-Diethyl-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation can be employed.

    Substitution: Halogens or nitrating agents can be used under acidic conditions.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated derivatives of the phenyl group.

Scientific Research Applications

1,1-Diethyl-3-phenylthiourea has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of heterocyclic compounds and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the production of polymers, dyes, and other materials.

Mechanism of Action

The mechanism of action of 1,1-Diethyl-3-phenylthiourea involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes and other proteins. Its sulfur atom plays a crucial role in these interactions, often acting as a nucleophile or electrophile in biochemical pathways.

Comparison with Similar Compounds

  • 1,1-Diethyl-2-phenylthiourea
  • 1,1-Dimethyl-3-phenylthiourea
  • 1,1-Diethyl-3-methylthiourea

Comparison: 1,1-Diethyl-3-phenylthiourea is unique due to the presence of both ethyl and phenyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, it may exhibit different solubility, stability, and interaction profiles with biological targets, making it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

1,1-diethyl-3-phenylthiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2S/c1-3-13(4-2)11(14)12-10-8-6-5-7-9-10/h5-9H,3-4H2,1-2H3,(H,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XIBHMHZQNXDDJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=S)NC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60225434
Record name Thiourea, N,N-diethyl-N'-phenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7442-11-7
Record name Urea, 1,1-diethyl-3-phenyl-2-thio-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007442117
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diethylphenylthiourea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Thiourea, N,N-diethyl-N'-phenyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60225434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,1-Diethyl-3-phenylthiourea
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25BSD7H9M6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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